Cas no 4356-52-9 (glucobrassicin)

glucobrassicin structure
glucobrassicin structure
Productnaam:glucobrassicin
CAS-nummer:4356-52-9
MF:C16H20N2O9S2
MW:448.468002319336
CID:929034
PubChem ID:9601691

glucobrassicin Chemische en fysische eigenschappen

Naam en identificatie

    • glucobrassicin
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate
    • GLUCOBRASSICIN, POTASSIUM SALT
    • indol-3-ylmethylglucosinolate
    • Glucobrassicine
    • 3-Indolylmethylglucosinolate potassium salt
    • 3-Indolylmethylglucosinolate
    • 3-Indolylmethyl glucosinolate
    • 3-IMG
    • Indolylmethyl glucosinolate
    • Glucobrassicin (3-Indolmethyl-GS)
    • 4356-52-9
    • C05837
    • NS00094481
    • CHEBI:29028
    • Q906037
    • DTXSID60963046
    • 1-S-[2-(1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
    • EA6EH0IU89
    • Q27109856
    • .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-(N-(SULFOOXY)-1H-INDOLE-3-ETHANIMIDATE), Z-
    • indol-3-ylmethyl glucosinolate
    • beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-1H-indole-3-ethanimidate)
    • 1ST157698K
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate
    • UNII-EA6EH0IU89
    • GLUCOPYRANOSE, 1-THIO-, 1-INDOLE-3-ACETOHYDROXIMATE NO-(HYDROGEN SULFATE), .BETA.-D-
    • 3-INDOLEGLUCOBRASSICIN
    • Glucobrassicin potassium salt
    • 4356-52-9 (Free acid)
    • Indolylmethylglucosinolate
    • 1-S-[(1E)-2-(1H-Indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose #
    • DNDNWOWHUWNBCK-LDADJPATSA-N
    • Inchi: InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/b18-12+
    • InChI-sleutel: DNDNWOWHUWNBCK-LDADJPATSA-N
    • LACHT: C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Berekende eigenschappen

  • Exacte massa: 447.05327
  • Monoisotopische massa: 448.06102257g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 7
  • Complexiteit: 686
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.1
  • Topologisch pooloppervlak: 216Ų

Experimentele eigenschappen

  • Dichtheid: 1.808
  • PSA: 184.73
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.